
Cypyrafluone
Overview
Description
Cypyrafluone is a novel herbicide belonging to the benzoylpyrazole class. It is primarily used as a post-emergence herbicide for controlling annual grassy weeds in wheat fields. This compound is known for its high efficacy against cool-season grass weed species such as Alopecurus aequalis and Alopecurus japonicus .
Preparation Methods
Cypyrafluone can be synthesized through various methods, including the preparation of its monoisopropylamine salt and triethanolamine salt. These methods involve crystallization processes that ensure the compound’s high solubility, bioactivity, and physicochemical stability . The preparation of this compound typically involves the reaction of specific reagents under controlled conditions to form the desired salt forms, which are then purified and crystallized.
Chemical Reactions Analysis
Cypyrafluone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Cypyrafluone has a molecular formula of . Its structure includes a pyridine ring fused with a cyclopropane group and a trifluoromethyl-substituted phenyl ring. The primary mechanism of action is through the inhibition of the HPPD enzyme, crucial for the biosynthesis of chlorophyll and carotenoids in plants. By inhibiting this enzyme, this compound disrupts pigment production, leading to characteristic bleaching symptoms in treated weeds within 5-7 days post-application, ultimately resulting in plant death within 10 days .
Efficacy Against Weeds
This compound has demonstrated high efficacy against various weed species, particularly cool-season grasses such as Alopecurus aequalis and Alopecurus japonicus. Studies have shown that this compound can significantly increase phytoene content while decreasing chlorophyll and carotenoid levels in treated plants. In controlled experiments, this compound exhibited a binding energy of approximately -8.0 kcal/mol with the HPPD enzyme, indicating strong interaction and effective inhibition .
Comparative Effectiveness
In comparison to other HPPD inhibitors like mesotrione, this compound has been reported to be approximately twice as effective in inhibiting HPPD activity in Arabidopsis thaliana. This makes it particularly valuable in integrated weed management strategies where resistance to other herbicides has developed .
Environmental Impact and Safety
Research into the environmental impact of this compound indicates that its application results in low residual levels in crops, with terminal residues detected well below maximum residue limits (MRL). The dissipation kinetics show half-lives of approximately 1.47-1.55 days in soil and 1.00-1.03 days in wheat plants. This rapid degradation suggests that this compound poses minimal long-term environmental risks when applied according to recommended guidelines .
Case Study 1: Wheat Field Application
In a study assessing the effectiveness of this compound in wheat fields, researchers found that the herbicide effectively controlled weed populations resistant to traditional herbicides. The application rates were tested at both recommended doses and higher concentrations, demonstrating significant reductions in weed biomass compared to untreated controls .
Case Study 2: Resistance Management
Another study focused on the role of this compound in managing herbicide resistance among weed populations. It was observed that this compound could effectively control resistant strains of weeds that had developed tolerance to other herbicides, showcasing its utility as a rotational strategy to mitigate resistance development .
Summary Table of this compound Applications
Application | Details |
---|---|
Type | Herbicide (HPPD Inhibitor) |
Target Weeds | Alopecurus aequalis, Alopecurus japonicus, various cool-season grasses |
Mechanism | Inhibition of HPPD enzyme; disrupts chlorophyll and carotenoid biosynthesis |
Efficacy | Twice as effective as mesotrione; significant bleaching symptoms observed |
Environmental Impact | Low residual levels; rapid degradation; MRL compliance |
Case Studies | Effective against resistant weeds; demonstrated efficacy in wheat field applications |
Mechanism of Action
Cypyrafluone exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of carotenoids and chlorophyll, leading to the accumulation of phytoene and the depletion of essential pigments. As a result, treated plants exhibit severe foliar whitening symptoms and eventually die . Molecular docking studies have shown that this compound binds well to the active site of HPPD, forming a bidentate coordination interaction with the Fe2+ atom .
Comparison with Similar Compounds
Cypyrafluone is unique among HPPD inhibitors due to its high efficacy against specific weed species and its distinct chemical structure. Similar compounds include mesotrione, bicyclopyrone, and isoxaflutole, which also inhibit HPPD but differ in their chemical structures and specific weed control spectra . This compound’s unique properties make it a valuable addition to the arsenal of herbicides used for weed management in agriculture.
Biological Activity
Cypyrafluone is a novel herbicide developed by Bayer CropScience, primarily targeting cool-season grass weeds in agricultural settings, particularly in wheat fields. Its biological activity is largely attributed to its mechanism of action as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which plays a critical role in the biosynthesis of essential pigments in plants.
This compound acts by inhibiting HPPD, leading to significant physiological effects in treated plants:
- Pigment Disruption : The inhibition of HPPD results in decreased production of chlorophyll and carotenoids, causing characteristic bleaching symptoms in weeds. Studies have shown that within 5-7 days after treatment (DAT), plants exhibit severe foliar whitening, and death can occur within 10 DAT .
- Molecular Interaction : Molecular docking studies indicate that this compound forms a bidentate coordination interaction with the Fe²⁺ atom in the active site of HPPD, with a binding energy of -8.0 kcal/mol . This strong interaction underscores its efficacy as a herbicide.
Efficacy Against Target Weeds
This compound has demonstrated high efficacy against specific weed species, such as:
- Alopecurus aequalis
- Alopecurus japonicus
These species are particularly problematic in wheat cultivation. In controlled studies, this compound effectively reduced the growth and survival rates of these weeds at various application rates .
Environmental Impact and Dissipation
Research on the environmental impact of this compound indicates:
- Degradation : this compound undergoes degradation through hydrolysis and photolysis, with half-lives in soil ranging from 1.47 to 1.55 days and in wheat plants from 1.00 to 1.03 days .
- Residue Levels : At harvest, terminal residue levels were found to be below the maximum residue limit (MRL), indicating that this compound can be applied safely without significant risk to human health or the environment .
Case Study 1: Efficacy and Resistance
In a study assessing the effectiveness of this compound against resistant weed populations, it was found that:
- The GR₅₀ (the herbicide dose required for 50% growth reduction) for susceptible populations was significantly lower than that for resistant populations, highlighting the importance of monitoring resistance development .
Treatment | Susceptible Population GR₅₀ (g ai ha⁻¹) | Resistant Population GR₅₀ (g ai ha⁻¹) | Resistance Index |
---|---|---|---|
This compound | 180 | 720 | 4.0 |
This data emphasizes the need for integrated weed management strategies to mitigate resistance.
Case Study 2: Impact on Non-target Species
A study focused on the impact of this compound on non-target plant species revealed:
Properties
IUPAC Name |
1-[2-chloro-3-(5-cyclopropyl-2-methyl-3-oxo-1H-pyrazole-4-carbonyl)-6-(trifluoromethyl)phenyl]piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O3/c1-26-19(30)14(16(25-26)10-5-6-10)18(29)11-7-8-12(20(22,23)24)17(15(11)21)27-9-3-2-4-13(27)28/h7-8,10,25H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHMHWPNWMZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C2CC2)C(=O)C3=C(C(=C(C=C3)C(F)(F)F)N4CCCCC4=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337359 | |
Record name | Cypyrafluone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855929-45-1 | |
Record name | Cypyrafluone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1855929451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cypyrafluone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYPYRAFLUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLZ8XMA95G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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